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molecular formula C8H9NO4 B3058572 N,2-dihydroxy-4-methoxybenzamide CAS No. 90222-58-5

N,2-dihydroxy-4-methoxybenzamide

Cat. No. B3058572
M. Wt: 183.16 g/mol
InChI Key: SXSCRLXHIORANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125903B1

Procedure details

Prepare 4-(6-methoxybenzo[d]isoxzaol-3-yl)piperazine by slowly adding a solution of hydroxylamine hydrochloride (57.2 g, 0.823 mol) and water (600 mL) to a solution of sodium hydroxide (76.9 g, 1.92 mol) and water (300 mL). Then add a solution of methyl 4-methoxysalicylate (100 g, 0.55 mol, Aldrich Chemical Co.) and ether (800 mL), stir overnight, evaporate the ether, acidify with dilute hydrochloric acid, cool to 0° C., and filter. Recrystallize the filter cake from methanol to afford the 2-hydroxy-p-anisohydroxamic acid (78 g). Treat a warm (50° C.) solution of the hydroxamic acid (78 g) and tetrahydrofuran (500 mL) under nitrogen with a solution of carbonyldiimidazole (138.1 g, 0.85 mol) and tetrahydrofuran (500 mL), reflux for 3.5 hours, quench by addition of water (1000 mL), acidify to pH 3, add water (1000 mL) and refrigerate overnight. Collect the solid, wash with water and recrystallize from methanol to afford 54 g of 3-hydroxy-6-methoxy-1,2-benzisoxazole. Heat a stirred mixture of 3-hydroxy-6-methoxy-1,2-benzisoxazole (54 g) and POCl3 (100.3 g, d 1.645) at 95° C. under nitrogen, cool to 30° C., add triethylamine (33 g), heat at 140° C. overnight, quench with stirring into ice water and filter. Dissolve the filter cake in cyclohexane (2000 mL), filter, concentrate and recrystallize the residue from petroleum ether to give 3-chloro-6-methoxy-1,2-benzisoxzole (33 g). Treat this product with piperazine as described in U.S. Pat. No. 5,852,022, the contents of which are herein incorporated by reference, to afford 6-methoxy-3-(1-piperazinyl)-1,2-benzisoxazole.
[Compound]
Name
4-(6-methoxybenzo[d]isoxzaol-3-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
76.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].O.[OH-].[Na+].[CH3:7][O:8][C:9]1[CH:10]=[C:11]([OH:19])[C:12](=[CH:17][CH:18]=1)[C:13](OC)=[O:14]>CCOCC>[OH:19][C:11]1[CH:10]=[C:9]([O:8][CH3:7])[CH:18]=[CH:17][C:12]=1[C:13]([NH:2][OH:3])=[O:14] |f:0.1,3.4|

Inputs

Step One
Name
4-(6-methoxybenzo[d]isoxzaol-3-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
76.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
800 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate the ether
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Recrystallize the filter cake from methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C(=O)NO)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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